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Compound of Interest

5-Bromo-6-methoxy-1H-
Compound Name:
pyrrolo[2,3-b]pyridine

Cat. No.: B1525326

An In-depth Technical Guide to the Physical Properties of 5-Bromo-6-methoxy-1H-
pyrrolo[2,3-b]pyridine

Abstract: This technical guide provides a comprehensive overview of the core physical and
chemical properties of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-
azaindole of significant interest to the pharmaceutical and agrochemical research sectors. The
7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in
developing potent kinase inhibitors and other therapeutic agents.[1][2][3] This document
consolidates available data, presents theoretical and comparative analyses, and furnishes
detailed, field-proven protocols for the experimental characterization of this compound. It is
intended to serve as a vital resource for researchers, synthetic chemists, and drug
development professionals engaged in programs utilizing this versatile heterocyclic building
block.

Introduction: The Significance of the 7-Azaindole
Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic
heterocycle that serves as a bioisostere for indole and purine systems.[3] This structural motif
is of paramount importance in modern drug discovery, with derivatives demonstrating a vast
array of biological activities, including potent inhibition of protein kinases, which are crucial
targets in oncology.[3][4] The nitrogen atom in the pyridine ring allows for fine-tuning of
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physicochemical properties such as solubility and pKa, and provides an additional hydrogen
bond acceptor site, which can be critical for target binding and improving ADME (Absorption,
Distribution, Metabolism, and Excretion) profiles.[3]

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190321-63-1) is a specifically
functionalized derivative. The bromine atom at the C5 position serves as a versatile synthetic
handle for introducing further complexity via cross-coupling reactions, while the methoxy group
at C6 modulates the electronic and steric properties of the molecule, influencing its reactivity
and biological interactions. Understanding the fundamental physical properties of this
compound is the foundational first step for its effective use in synthesis, screening, and
formulation.

Core Physicochemical Properties

The precise experimental determination of all physical properties for this specific compound is
not extensively documented in publicly available literature. However, we can compile known
data, calculated values, and draw logical comparisons with closely related analogs to provide a
robust profile.
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Property Value | Description Source | Method
5-Bromo-6-methoxy-1H-
IUPAC Name o
pyrrolo[2,3-b]pyridine
5-Bromo-6-methoxy-7-
Synonyms )
azaindole
CAS Number 1190321-63-1 [5]
Molecular Formula CsH7BrN20 Calculated
Molecular Weight 227.06 g/mol Calculated
Typically an off-white to yellow )
Appearance ) General Observation
or brown solid.
Not explicitly reported. For
comparison, the parent
Melting Point compound 5-Bromo-1H- Comparative Data
pyrrolo[2,3-b]pyridine melts at
178-182 °C.[6]
Not reported; expected to be
- . high and likely to decompose _
Boiling Point N ) Theoretical
before boiling at atmospheric
pressure.
Expected to be soluble in polar
organic solvents like DMSO,
Solubility DMF, and methanol; limited Structural Analysis

solubility in non-polar solvents
and water.

Spectroscopic and Structural Profile

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any research

chemical.[7][8] The following represents the expected spectroscopic signature for 5-Bromo-6-

methoxy-1H-pyrrolo[2,3-b]pyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the pyrrolo-pyridine core, a singlet for the methoxy group protons, and a broad
singlet for the N-H proton of the pyrrole ring. Based on related structures, the aromatic
protons would likely appear in the & 7.0-8.5 ppm range, while the methoxy protons (-OCH?3s)
would be a sharp singlet around & 3.9-4.1 ppm.[9] The N-H proton signal is often broad and
can appear over a wide range (6 10-12 ppm), its position being highly dependent on solvent
and concentration.

e 13C NMR: The carbon spectrum will confirm the presence of eight distinct carbon
environments. Aromatic carbons typically resonate in the d 100-150 ppm region, while the
methoxy carbon will appear upfield, likely around & 55-60 ppm.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For 5-
Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, the mass spectrum will exhibit a characteristic
isotopic pattern for a molecule containing one bromine atom. The two major isotopes of
bromine, 7°Br and &!Br, are present in nearly a 1:1 natural abundance. Therefore, the molecular
ion peak (M*) will appear as a pair of peaks of almost equal intensity, separated by 2 mass
units (e.g., at m/z 226 and 228 for the [M-H]~ ion or 228 and 230 for the [M+H]* ion).

Experimental Determination of Physical Properties

For any new batch or newly synthesized material, it is imperative to perform in-house
characterization. The following section provides standardized, reliable protocols for determining
key physical properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of a research compound like 5-Bromo-6-
methoxy-1H-pyrrolo[2,3-b]pyridine is outlined below. This systematic approach ensures that
data is collected efficiently and reliably.
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Workflow for Physicochemical Characterization
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Caption: A logical workflow for the comprehensive physical characterization of a novel chemical
entity.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice
of a solid, typically causing the melting point to depress and broaden. A sharp melting range (<
2 °C) is a strong indicator of a highly pure compound.[11]

Methodology:

o Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline 5-Bromo-6-
methoxy-1H-pyrrolo[2,3-b]pyridine into a capillary tube, sealed at one end. Tap the tube
gently to pack the sample to a height of 2-3 mm.

o Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
e Measurement:

o Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly determine an approximate melting
range.

o Allow the apparatus to cool.

o Using a fresh sample, set a slow heating ramp (1-2 °C/min) starting from approximately 20
°C below the approximate melting point.

o Data Recording: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the entire sample becomes a clear liquid (clear point). The range
between these two temperatures is the melting range.

 Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Kinetic Solubility Assessment in Aqueous
Buffer

Causality: For drug development, understanding a compound's aqueous solubility is critical as
it directly impacts oral absorption and bioavailability. A kinetic solubility assay provides a high-
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throughput method to estimate this property early in the discovery process.

Methodology:

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound
(e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

o Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to a
phosphate-buffered saline (PBS, pH 7.4) to achieve a final desired concentration (e.g., 100
puM) and a low final DMSO percentage (e.g., 1-2%). Prepare a full dilution series.

¢ Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours)
to allow for precipitation to reach a state of equilibrium.

o Separation: Centrifuge the plate to pellet any precipitated solid.

o Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the
concentration of the dissolved compound in the supernatant using a suitable analytical
method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a calibration
curve prepared in a DMSO/buffer mixture.

 Validation: The highest concentration at which no precipitation is observed is reported as the
kinetic solubility.

Conclusion

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a valuable heterocyclic building block with
significant potential in medicinal chemistry. This guide has synthesized the available data on its
core physical properties and provided a framework for its empirical characterization. The
bromine and methoxy functionalities provide strategic points for chemical modification, while
the 7-azaindole core offers a proven scaffold for interaction with biological targets.[12] Rigorous
adherence to the characterization workflows and protocols outlined herein will ensure the
quality and reproducibility of research and development efforts that leverage this important
molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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